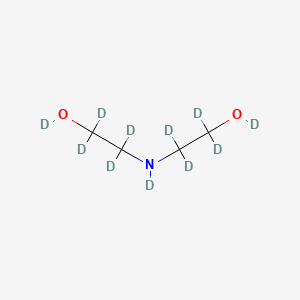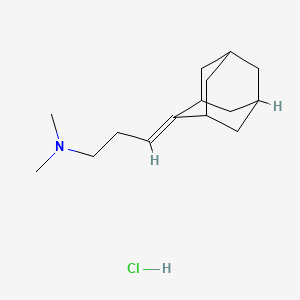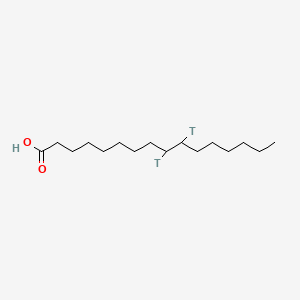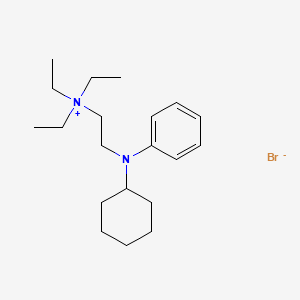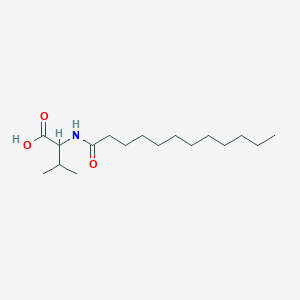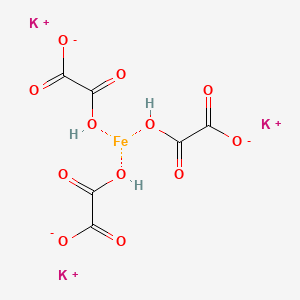
2-Nitrophenyl b-D-xylobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl b-D-xylobioside: is a chromogenic substrate used primarily in biochemical assays to detect the activity of specific enzymes, such as β-galactosidase . This compound is particularly useful in food testing, diagnostics, and environmental testing as an indicator of microbial contamination .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl b-D-xylobioside typically involves the transglycosylation reaction of xylan and an alcohol, such as octanol, using purified xylanase from Aureobasidium pullulans . The reaction conditions include:
Temperature: 70°C
pH: 6.0
Reaction Time: 4 hours
Industrial Production Methods: In industrial settings, the production of alkyl xylosides, including this compound, can be optimized using immobilized β-xylosidase on spent expanded perlite . This method enhances the enzyme’s stability and reusability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrophenyl b-D-xylobioside undergoes hydrolysis reactions catalyzed by β-xylosidase . The hydrolysis involves the cleavage of the glycosidic bond between the nitrophenyl group and the xylobiose moiety.
Common Reagents and Conditions:
Enzyme: β-xylosidase
Substrate Concentration: Various concentrations of this compound
Buffer: McIlvaine buffer (pH 7.0)
Temperature: 30°C
Major Products: The primary product of the hydrolysis reaction is 2-nitrophenol and xylobiose .
Applications De Recherche Scientifique
2-Nitrophenyl b-D-xylobioside is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for detecting β-galactosidase activity in various assays.
Food Testing: Used to detect microbial contamination in food products.
Environmental Testing: Employed as an indicator of microbial contamination in environmental samples.
Fluorescence Assays: Utilized in fluorescence assays for the determination of β-galactosidase activity.
Mécanisme D'action
The mechanism of action of 2-Nitrophenyl b-D-xylobioside involves its hydrolysis by β-xylosidase. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the release of 2-nitrophenol and xylobiose . The reaction proceeds through an inversion mechanism, where the enzyme acts as a general acid and base to facilitate the cleavage .
Comparaison Avec Des Composés Similaires
2-Nitrophenyl β-D-galactopyranoside: Used to detect β-galactosidase activity.
2-(6-Hydroxynaphthyl) β-D-xylopyranoside: A selective anti-proliferative compound.
Uniqueness: 2-Nitrophenyl b-D-xylobioside is unique due to its specific application as a chromogenic substrate for β-galactosidase, making it highly valuable in various biochemical assays .
Propriétés
Formule moléculaire |
C16H21NO11 |
|---|---|
Poids moléculaire |
403.34 g/mol |
Nom IUPAC |
(2S,3R,4S,5S)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2/t8-,10+,11-,12-,13+,14+,15-,16-/m0/s1 |
Clé InChI |
CURNKPXYSFMDNI-NDOLLRKASA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



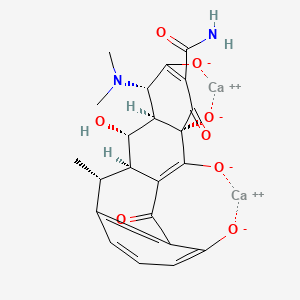
![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)

